molecular formula C15H12N2O2S B045443 Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate CAS No. 113858-92-7

Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate

Cat. No. B045443
M. Wt: 284.3 g/mol
InChI Key: QOLNBYNAHJUQKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions under mild conditions. For instance, ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyridine-5-carboxylate was synthesized through a multicomponent reaction involving ethyl 3-aminocrotonate, phenyl isothiocyanates, and 2,2-dichloroacetyl chloride in THF/CH3CN at 50°C (Pekparlak et al., 2018).

Molecular Structure Analysis

Crystal structure analysis reveals detailed insights into the compound's molecular geometry. For example, the crystal structure of ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate was determined by X-ray diffraction, showing a monoclinic P21/c space group (Dhandapani et al., 2017).

Chemical Reactions and Properties

Ethyl 5-cyano-6-thioxo-1,6-dihydropyridine-2-carboxylate and related compounds can undergo various chemical reactions, including SNVin reactions, leading to the formation of 2-alkylsulfanyl-6-trifluoromethylpyridin-3-carbonitriles and other derivatives (Dyachenko, Dyachenko, & Tkachev, 2009).

Physical Properties Analysis

The compound's physical properties have been studied through techniques such as FT-IR, FT-Raman, and NMR spectroscopy, providing a comprehensive understanding of its vibrational frequencies and molecular geometry (Pekparlak et al., 2018).

Chemical Properties Analysis

Density Functional Theory (DFT) calculations offer insights into the compound's electronic structure and chemical properties, including nonlinear optical (NLO) properties and molecular electrostatic potential (MEP), which are crucial for understanding its reactivity and interactions with other molecules (Pekparlak et al., 2018).

Scientific Research Applications

Application in Dye Synthesis and Fabric Dyeing

  • A study by Abolude et al. (2021) explored the synthesis of disperse dyes using derivatives of Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate. These dyes were complexed with metals like copper, cobalt, and zinc and showed excellent dyeing performance on polyester and nylon fabrics, with good fastness and a range of colors.

Role in Antibacterial Compound Synthesis

  • Research by Gad-Elkareem & El-Adasy (2010) focused on synthesizing derivatives of Ethyl 5-cyano-6-mercaptonicotinate, closely related to the compound . These derivatives exhibited antibacterial properties, indicating the potential of Ethyl 5-cyano-2-phenyl-6-sulfanylidene derivatives in developing new antibacterial agents.

Synthesis of Thiophene Derivatives

  • The work of Dyachenko, Tkachev, & Dyachenko (2009) involved the synthesis of Ethyl 5-cyano-6-thioxo-1,6-dihydropyridine-2-carboxylate through the SNVin reaction. This process contributed to the creation of various thiophene derivatives, underscoring the compound's utility in organic synthesis.

Chemical Transformation and Recyclization Studies

  • Britsun et al. (2009) investigated the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates. This study highlights the chemical transformation potentials of similar compounds, which could be significant in pharmaceutical synthesis.

Exploration in Crystallography and Quantum Chemistry

  • In the field of crystallography and quantum chemistry, Orsini et al. (1990) carried out a structural characterization of related compounds. Their research provides valuable insights into the molecular structure and properties of these chemical entities.

properties

IUPAC Name

ethyl 5-cyano-2-phenyl-6-sulfanylidene-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-2-19-15(18)12-8-11(9-16)14(20)17-13(12)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLNBYNAHJUQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)C(=C1)C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362992
Record name Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate

CAS RN

113858-92-7
Record name Ethyl 5-cyano-1,6-dihydro-2-phenyl-6-thioxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113858-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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